molecular formula C13H13BrF3NO2 B1408153 [4-Bromo-3-(2,2,2-trifluoroethoxy)phenyl](pyrrolidin-1-yl)methanone CAS No. 1443764-12-2

[4-Bromo-3-(2,2,2-trifluoroethoxy)phenyl](pyrrolidin-1-yl)methanone

Cat. No.: B1408153
CAS No.: 1443764-12-2
M. Wt: 352.15 g/mol
InChI Key: WCQIXDALKPDGFT-UHFFFAOYSA-N
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Description

4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the aryl ketone family and has a molecular weight of 392.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone typically involves the reaction of 4-bromo-3-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of an acid catalyst to form the intermediate 4-bromo-3-(2,2,2-trifluoroethoxy)benzaldehyde. This intermediate is then reacted with pyrrolidine and a suitable base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone: can be compared with other aryl ketones and trifluoroethoxy-substituted compounds.

    Piperine: An alkaloid compound from black pepper with anticancer effects.

    Nintedanib: A compound with a proven mechanism of action in inhibiting fibroblast proliferation.

Uniqueness

The uniqueness of 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethoxy group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

[4-bromo-3-(2,2,2-trifluoroethoxy)phenyl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF3NO2/c14-10-4-3-9(12(19)18-5-1-2-6-18)7-11(10)20-8-13(15,16)17/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQIXDALKPDGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Starting with 4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid and pyrrolidin, Int06.06 was prepared analogously to the procedure for the preparation of Int02.05.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-Bromo-3-(2,2,2-trifluoroethoxy)phenyl](pyrrolidin-1-yl)methanone
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[4-Bromo-3-(2,2,2-trifluoroethoxy)phenyl](pyrrolidin-1-yl)methanone
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[4-Bromo-3-(2,2,2-trifluoroethoxy)phenyl](pyrrolidin-1-yl)methanone

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